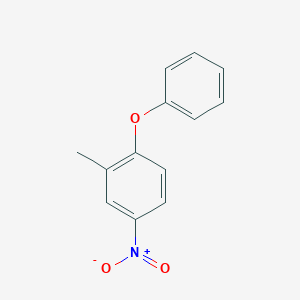

2-Methyl-4-nitro-1-phenoxybenzene

Description

2-Methyl-4-nitro-1-phenoxybenzene is a molecule characterized by a diphenyl ether framework, with a methyl and a nitro group substituting one of the benzene (B151609) rings. Its chemical identity is firmly established with the CAS Number 112880-83-8 and a molecular formula of C₁₃H₁₁NO₃. Physically, it is described as a yellow solid. The structure of this compound, featuring both an electron-donating methyl group and an electron-withdrawing nitro group on the same aromatic ring, presents an interesting electronic environment that can influence its reactivity and potential applications.

| Property | Value |

| CAS Number | 112880-83-8 |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol |

| Appearance | Yellow Solid |

This table presents basic identification and physical properties of this compound.

Aryl ether frameworks are of considerable importance in the fields of organic synthesis and materials science. This structural motif is a key component in a vast number of natural products and synthetic pharmaceuticals. The synthesis of aryl ethers is a fundamental topic in organic chemistry, with methods such as the Ullmann condensation and Buchwald-Hartwig amination being cornerstone reactions for their preparation. The Ullmann condensation, a copper-catalyzed reaction, is a traditional and still relevant method for forming the C-O bond characteristic of aryl ethers wikipedia.org.

In the realm of functional materials, the incorporation of aryl ether linkages into polymer backbones can impart desirable properties such as thermal stability, chemical resistance, and good mechanical strength. These characteristics make poly(aryl ether)s valuable in a range of applications, from engineering thermoplastics to advanced membranes.

Nitroaromatic compounds are a significant class of industrial chemicals with wide-ranging applications. They serve as precursors in the synthesis of explosives, pesticides, dyes, and pharmaceuticals. The nitro group is a strong electron-withdrawing group, a property that significantly influences the reactivity of the aromatic ring. This electronic effect can retard electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution organic-chemistry.org.

The reduction of the nitro group to an amine is a pivotal transformation in synthetic organic chemistry, as aromatic amines are crucial building blocks for a multitude of useful chemicals tandfonline.com. This conversion is essential for producing dyes, photochromic materials, plastics, and various pharmaceuticals tandfonline.com.

In computational chemistry, nitroaromatic compounds are subjects of interest for studying electronic effects and reaction mechanisms. Computational methods, such as Density Functional Theory (DFT), are employed to predict and analyze the properties and reactivity of these molecules. These theoretical studies help in understanding structure-property relationships and in the design of new molecules with specific characteristics.

The synthesis of complex aromatic ethers, particularly those with multiple and varied substituents, continues to present challenges for synthetic chemists. Achieving regioselectivity and high yields in coupling reactions, especially with sterically hindered substrates, is an ongoing area of research. Modern synthetic methods aim to overcome the often harsh conditions of traditional reactions like the Ullmann condensation by developing more efficient and milder catalytic systems.

Future research on compounds like this compound could focus on several key areas. A thorough investigation of its synthesis using modern cross-coupling methodologies would be a valuable contribution. Exploring the reactivity of its functional groups—the nitro and methyl groups—could reveal pathways to novel derivatives with potentially interesting biological or material properties.

Structure

3D Structure

Properties

CAS No. |

171349-95-4 |

|---|---|

Molecular Formula |

C13H11NO3 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

2-methyl-4-nitro-1-phenoxybenzene |

InChI |

InChI=1S/C13H11NO3/c1-10-9-11(14(15)16)7-8-13(10)17-12-5-3-2-4-6-12/h2-9H,1H3 |

InChI Key |

BTPSYIJYKXHNFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 4 Nitro 1 Phenoxybenzene and Analogous Substituted Phenoxybenzenes

Strategic Approaches to Aryl Ether Bond Formation in Diversely Substituted Benzene (B151609) Systems

The formation of the aryl ether bond in compounds like 2-Methyl-4-nitro-1-phenoxybenzene requires the coupling of two different aryl moieties. The electronic properties of the substituents on both rings play a crucial role in determining the most effective synthetic strategy.

Contemporary Catalytic Williamson Ether Synthesis: Scope and Limitations

The Williamson ether synthesis, a classic method involving the reaction of an alkoxide or phenoxide with an alkyl or aryl halide, has been adapted for modern applications. masterorganicchemistry.comfrancis-press.com Traditionally, the synthesis of diaryl ethers via this method is challenging due to the low reactivity of aryl halides in SN2 reactions. masterorganicchemistry.com However, catalytic variants have emerged to overcome these limitations.

A modern approach, termed the Catalytic Williamson Ether Synthesis (CWES), utilizes high temperatures (above 300 °C) to enable the use of weak alkylating agents like alcohols and esters. researchgate.net This process operates as a homogeneous catalytic cycle, for instance, converting phenol (B47542) and methanol (B129727) to anisole (B1667542) and water at 320 °C with catalytic amounts of an alkali metal benzoate. researchgate.net While highly effective for alkyl aryl ethers with selectivities up to 99%, its application to the synthesis of diaryl ethers like this compound from two phenolic precursors is not a direct application of this specific catalytic cycle. researchgate.net

The primary limitations of the traditional Williamson synthesis for diaryl ethers remain the need for harsh conditions and the low reactivity of unactivated aryl halides. For a substrate like this compound, the synthesis would theoretically involve the reaction of sodium phenoxide with 1-chloro-2-methyl-4-nitrobenzene. The success of this reaction is significantly enhanced because the nitro group activates the aryl halide towards nucleophilic attack, a principle that forms the basis of SNAr reactions.

| Method | Description | Advantages | Limitations for Diaryl Ethers |

| Classic Williamson | Reaction of a phenoxide with an aryl halide. masterorganicchemistry.comyoutube.com | Simple concept. | Requires harsh conditions; low reactivity of unactivated aryl halides. masterorganicchemistry.com |

| Catalytic Williamson (CWES) | High-temperature ( >300 °C) catalytic process using weak alkylating agents (e.g., alcohols, esters). researchgate.net | Uses low-cost, non-carcinogenic reagents; avoids salt production; high selectivity (up to 99%). researchgate.net | Primarily designed for alkyl aryl ethers; not directly applicable for coupling two different phenol-derived moieties. |

Nucleophilic Aromatic Substitution (SNAr) Reactions in the Synthesis of Nitro-Substituted Phenoxybenzenes

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for forming aryl ethers, particularly when the aromatic ring is activated by strong electron-withdrawing groups. byjus.compressbooks.pubmasterorganicchemistry.com The synthesis of this compound is an ideal case for the SNAr mechanism.

The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub A nucleophile, such as phenoxide, attacks the carbon atom bearing a suitable leaving group (e.g., a halide) on the nitro-activated aromatic ring. wikipedia.org This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of a nitro group positioned ortho or para to the leaving group is crucial as it effectively delocalizes the negative charge, thereby stabilizing the intermediate and facilitating the reaction. wikipedia.orgyoutube.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored to yield the final diaryl ether product. pressbooks.pub

For the synthesis of this compound, the reaction would involve:

Substrate: 1-halo-2-methyl-4-nitrobenzene (where halo = F, Cl, Br). Fluorine is often the best leaving group in SNAr reactions. masterorganicchemistry.com

Nucleophile: Sodium or potassium phenoxide.

Mechanism: The phenoxide attacks the C-1 position of the nitro-activated ring, displacing the halide. The para-nitro group provides significant stabilization for the Meisenheimer complex. The ortho-methyl group has a minor electronic effect but can influence the reaction rate sterically.

The rate of SNAr reactions is significantly accelerated by the presence of electron-withdrawing groups; for instance, the reaction rate for 2,4-dinitrophenyl chloride is about 100,000 times faster than for p-nitrophenyl chloride. masterorganicchemistry.com This highlights the high degree of activation provided by the nitro group in the synthesis of nitro-substituted phenoxybenzenes. masterorganicchemistry.comlibretexts.org

Transition Metal-Catalyzed Coupling Reactions for Aromatic Ether Synthesis (e.g., Palladium-catalyzed C-O Bond Formation)

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig amination and its ether synthesis variant), has become a versatile tool for the formation of C-O bonds in aryl ethers. beilstein-journals.orgrsc.orgmit.edu These methods are advantageous for coupling aryl halides or triflates with alcohols or phenols, especially when the aryl halide is not activated towards SNAr. organic-chemistry.org

The synthesis of this compound could be achieved by coupling a phenol with an aryl halide. Two possible routes exist:

Coupling of phenol with 1-halo-2-methyl-4-nitrobenzene.

Coupling of 2-methyl-4-nitrophenol (B1582141) with a halobenzene.

A typical palladium-catalyzed system involves a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a specialized ligand. beilstein-journals.orgnih.gov Bulky, electron-rich phosphine (B1218219) ligands are key to the success of these reactions. mit.edu Ligands like Xantphos or various di-tert-butylphosphinobiaryl ligands have been developed to promote the challenging C-O bond formation. mit.edunih.gov The choice of base (e.g., Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene) is also critical for achieving high yields. beilstein-journals.orgnih.gov

While highly effective, the presence of a nitro group can sometimes be problematic in palladium catalysis, as it can be reduced under certain reaction conditions or interfere with the catalyst. orgsyn.org However, careful selection of the catalyst system and reaction conditions often allows for the successful coupling of substrates containing nitro groups. For example, palladium-catalyzed arylations have been shown to tolerate nitro groups on the aryl triflate reactant, although it may lead to lower yields compared to other substituents. nih.gov

| Catalyst System | Substrates | Conditions | Key Features | Reference |

| Pd(OAc)₂ / Xantphos | N-substituted 4-bromo-7-azaindole, Phenols | K₂CO₃, Dioxane | Crucial for C-O cross-coupling. | beilstein-journals.orgnih.gov |

| Pd(OAc)₂ / PPh₃ | Aryl fluorosulfonates, Arylboronic acids | 60 °C | Demonstrates reactivity of alternative electrophiles. | nih.gov |

| Pd₂(dba)₃ / BrettPhos | Aryl mesylates, Arylboronic acids | K₃PO₄, t-BuOH | Utilizes bulky dialkylbiarylphosphine ligand. | nih.gov |

| Pd(OAc)₂ / dppp | Phenyl triflate, Benzyl vinyl ethers | 80 °C | Ligand choice affects regioselectivity in Heck-type arylations. | nih.gov |

Implementation of Green Chemistry Principles in the Synthesis of Aromatic Ethers

Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. These green chemistry principles are increasingly being applied to the synthesis of aromatic ethers.

Microwave-Assisted and Solvent-Free Reaction Systems for Sustainable Etherification

Microwave-assisted organic synthesis has emerged as a key green chemistry technique. arkat-usa.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. arkat-usa.orgresearchgate.net This is due to efficient and uniform internal heating of the reaction mixture. This technology is highly applicable to SNAr and transition metal-catalyzed reactions.

For instance, the transetherification of 2,4-dimethoxynitrobenzene with sodium t-butoxide was successfully performed under microwave irradiation at 110°C for 20 minutes, achieving an 87% yield. bwise.kr Similarly, the synthesis of various heterocyclic compounds has been shown to be more efficient under microwave conditions. arkat-usa.orgnih.gov Applying this to the synthesis of this compound via an SNAr pathway could offer significant advantages in terms of speed and efficiency.

Solvent-free, or solid-state, reactions represent another important green methodology, minimizing the use of volatile and often toxic organic solvents. nih.gov These reactions can be carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst. nih.govmdpi.com For example, solvent-free Claisen-Schmidt reactions using solid NaOH and a grinding technique have been reported to give quantitative yields. nih.govmdpi.com The cyclotrimerization of acetophenones has also been achieved under solvent-free conditions using various catalysts. researchgate.net While direct application to diaryl ether synthesis is less common, the principle of eliminating bulk solvents is a key goal for sustainable processes. rsc.org

| Green Technique | Description | Advantages | Applicability to Aryl Ether Synthesis | Reference |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Reduced reaction times, improved yields, higher purity. | Highly suitable for SNAr and Pd-catalyzed couplings. | arkat-usa.orgbwise.kr |

| Solvent-Free Synthesis | Reactions conducted without a solvent, often by grinding solid reactants. | Reduces solvent waste, lowers environmental impact, simplifies workup. | Applicable for reactions with solid reagents and catalysts. | nih.govmdpi.comresearchgate.net |

Heterogeneous Catalysis and Sustainable Reagent Development in Aryl Ether Synthesis

The development of heterogeneous catalysts is a cornerstone of green chemistry. baranlab.org Unlike homogeneous catalysts, which are dissolved in the reaction medium, heterogeneous catalysts exist in a different phase (typically solid), allowing for easy separation from the product mixture by simple filtration. baranlab.orgchemistryworld.com This facilitates catalyst recycling, reducing costs and minimizing metal waste, which is particularly important for expensive metals like palladium. chemistryworld.com

Examples include palladium or copper supported on materials like activated carbon, molecular sieves, or polymers. researchgate.net These supported catalysts have been used in various transformations, including C-C and C-O bond-forming reactions. The support itself can also play a role in the catalysis, for example, by providing acidic sites or specific cavities that enhance selectivity. baranlab.org

The use of sustainable reagents and solvents is another critical aspect. This includes replacing hazardous solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents derived from renewable resources like sugarcane or corncobs. nih.govsigmaaldrich.com For example, the reductive dimerization of nitrosobenzenes has been demonstrated in water using a catalyst, showcasing a greener approach. nih.gov While the synthesis of a non-polar compound like this compound may be challenging in water, the principle of seeking benign solvent systems remains a key goal in sustainable chemistry.

Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Derivatives

The construction of a molecule like this compound involves the strategic formation of an ether linkage between two specifically substituted benzene rings. This process necessitates a high degree of control to ensure the correct placement of the methyl, nitro, and phenoxy groups.

The synthesis of this compound is typically achieved through a convergent approach, where the two aromatic moieties, a phenol and an aryl halide, are prepared separately and then coupled. The key to the regioselective synthesis of the substituted phenolic precursor, 2-methyl-4-nitrophenol, lies in understanding the directing effects of the substituents on the benzene ring during electrophilic aromatic substitution.

In the synthesis of 2-methyl-4-nitrophenol, one common starting material is o-cresol (B1677501) (2-methylphenol). askfilo.com The hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho-, para-directing. minia.edu.egorganicchemistrytutor.comyoutube.com However, the hydroxyl group is a much stronger activating group than the methyl group. cdnsciencepub.com Therefore, in electrophilic substitution reactions such as nitration, the position of the incoming electrophile is primarily dictated by the hydroxyl group. cdnsciencepub.com

During the nitration of o-cresol, the incoming nitro group (-NO₂) is directed to the positions ortho and para to the strongly activating hydroxyl group. Since the para position to the hydroxyl group is also the meta position to the methyl group, this leads to the formation of 4-nitro-o-cresol as a major product. askfilo.com The steric hindrance from the methyl group at the ortho position can also favor substitution at the less hindered para position.

The directing effects of these functional groups are summarized in the table below:

| Functional Group | Type | Directing Effect |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | Weakly Activating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

Once the 2-methyl-4-nitrophenol precursor is synthesized, the final step is the formation of the ether linkage with a phenyl group. This is commonly achieved through nucleophilic aromatic substitution, such as the Ullmann condensation or the Buchwald-Hartwig ether synthesis. wikipedia.orgrsc.org In a typical Ullmann condensation for diaryl ether synthesis, a phenol is coupled with an aryl halide in the presence of a copper catalyst at elevated temperatures. wikipedia.org The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling reaction, offers a milder and often more efficient alternative for the formation of C-O bonds. rsc.org For the synthesis of this compound, 2-methyl-4-nitrophenol would be reacted with a phenyl halide (e.g., bromobenzene (B47551) or iodobenzene) under these catalytic conditions. The electron-withdrawing nitro group on the phenol can activate the aryl halide towards nucleophilic attack, facilitating the reaction. wikipedia.org

While this compound itself is an achiral molecule, the principles of stereocontrol are crucial for the synthesis of its chiral derivatives and analogues. Chiral diaryl ethers are an important class of compounds, and their synthesis often involves the control of axial chirality, a type of stereoisomerism arising from restricted rotation around a single bond. This is also known as atropisomerism.

The atroposelective synthesis of chiral diaryl ethers has been a subject of intense research. rsc.orgnih.gov These methods aim to produce one enantiomer of the axially chiral diaryl ether in excess. This is often achieved through the use of chiral catalysts or auxiliaries that can differentiate between the two prochiral faces of the substrate during the bond-forming reaction.

Recent advancements have demonstrated the use of N-heterocyclic carbene (NHC) catalysis for the atroposelective synthesis of axially chiral diaryl ethers. organicchemistrytutor.com In one study, prochiral diaryl ether dicarbaldehydes were subjected to an NHC-catalyzed desymmetrization reaction to produce axially chiral diaryl ether atropisomers with high yields and enantioselectivities. organicchemistrytutor.com

The following table summarizes the results of an NHC-catalyzed atroposelective esterification for the synthesis of various axially chiral diaryl ether derivatives, demonstrating the high level of stereocontrol that can be achieved.

| Entry | Substrate | Product | Yield (%) | er (enantiomeric ratio) |

| 1 | Dialdehyde 1a | Ester 2a | 85 | 95:5 |

| 2 | Dialdehyde 1b | Ester 2b | 92 | 97:3 |

| 3 | Dialdehyde 1c | Ester 2c | 88 | 96:4 |

| 4 | Dialdehyde 1d | Ester 2d | 78 | 92:8 |

| 5 | Dialdehyde 1e | Ester 2e | 95 | >99:1 |

Data adapted from a study on NHC-catalyzed atroposelective synthesis of chiral diaryl ethers. organicchemistrytutor.com

These methodologies, while not directly applied to the synthesis of this compound, showcase the potential for creating chiral analogues with high stereochemical purity. The presence of substituents like the nitro group can influence the rotational barrier around the C-O-C bond, which is a critical factor in the stability of the atropisomers. nih.gov The development of such stereoselective strategies opens up avenues for the synthesis of novel and structurally complex phenoxybenzene derivatives with potential applications in catalysis and materials science.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 4 Nitro 1 Phenoxybenzene Derivatives

Electrophilic Aromatic Substitution Reactions on Substituted Phenoxybenzene Cores

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The outcome of such reactions on a substituted molecule like 2-Methyl-4-nitro-1-phenoxybenzene depends on the cumulative effects of the existing substituents. wikipedia.org

The reactivity of an aromatic ring towards electrophiles is enhanced by electron-donating groups (EDGs) and diminished by electron-withdrawing groups (EWGs). numberanalytics.com These effects are mediated through induction (polarization of σ bonds) and resonance (delocalization of π electrons). numberanalytics.comlibretexts.org

In the case of this compound, the two aromatic rings exhibit vastly different reactivity profiles.

The Unsubstituted Phenoxy Ring: This ring is attached to the ether oxygen. The phenoxy group (–OPh) as a whole is an activating substituent on this ring. The oxygen atom withdraws electron density via induction (–I) but strongly donates electron density through resonance (+M) by delocalizing its lone pair electrons into the π-system. quora.comwikipedia.org The resonance effect is dominant, thus increasing the nucleophilicity of this ring and activating it for electrophilic substitution.

Substituents not only affect the rate of reaction but also direct incoming electrophiles to specific positions on the aromatic ring.

Directing Effects on the Nitro-Substituted Ring:

Phenoxy group (at C1): As an activating group, it is an ortho, para-director. wikipedia.org

Methyl group (at C2): As an activating group, it is also an ortho, para-director.

Nitro group (at C4): As a deactivating group, it is a meta-director. quora.com

Considering the positions on this ring, the C3 position is meta to the nitro group and ortho to the methyl group. The C5 position is ortho to the nitro group and meta to both the phenoxy and methyl groups. The C6 position is ortho to the phenoxy group. The powerful deactivation by the nitro group makes substitution on this ring unfavorable. However, if forced, the directing effects of the activating phenoxy and methyl groups would compete, likely favoring substitution at the C6 position, which is ortho to the strongly activating phenoxy group and unhindered.

Directing Effects on the Unsubstituted Phenoxy Ring: The ether oxygen atom acts as an activating, ortho, para-directing group. libretexts.org Therefore, electrophilic substitution will preferentially occur at the positions ortho and para to the ether linkage on this more reactive ring. Steric hindrance from the rest of the molecule might influence the ratio of ortho to para products.

Selective Reduction Pathways of the Nitro Group in Aryl Nitro Ethers

The reduction of the nitro group is a pivotal transformation, providing access to valuable amine and hydroxylamine (B1172632) intermediates. wikipedia.org The choice of reducing agent and conditions allows for selective conversion.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes to the corresponding anilines. commonorganicchemistry.comgoogle.com

Catalytic Hydrogenation: This method typically employs molecular hydrogen (H₂) with a metal catalyst. Palladium on carbon (Pd/C) is highly effective for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Other catalysts like Raney nickel and platinum(IV) oxide are also used. wikipedia.org For a molecule like this compound, catalytic hydrogenation would be expected to yield 2-Methyl-1-phenoxy-4-aminobenzene. The presence of other reducible functional groups on a substrate can be a drawback for this method's selectivity. commonorganicchemistry.com

Transfer Hydrogenation: This technique uses a hydrogen donor molecule in place of H₂ gas, which can be more convenient and safer for laboratory-scale synthesis. researchgate.net Common hydrogen donors include formic acid, hydrazine (B178648), and sodium borohydride (B1222165). rsc.orgresearchgate.netscispace.com The reaction is still catalyzed by a metal, often palladium or nickel. researchgate.netrsc.org Transfer hydrogenation can be highly chemoselective, reducing the nitro group while leaving other functional groups like halogens, esters, and nitriles intact. rsc.org The reaction can proceed to the amine or be stopped at the hydroxylamine stage under controlled conditions, for instance by using hydrazine with a rhodium catalyst at low temperatures. wikipedia.org

| Method | Reagents/Catalyst | Primary Product | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Amine | Highly efficient; can reduce other functional groups. | commonorganicchemistry.com |

| Transfer Hydrogenation | Formic Acid, Pd/ZrP | Amine | Base-free, chemoselective, and environmentally benign. | researchgate.net |

| Transfer Hydrogenation | Hydrazine, Fe/C | Amine | Effective for producing anilines. | organic-chemistry.org |

| Selective Reduction | Zinc, aq. NH₄Cl | Hydroxylamine | Mild conditions for forming hydroxylamine. | wikipedia.org |

| Selective Reduction | Na₂S | Amine | Useful when acidic or standard hydrogenation conditions are incompatible. Can be selective in dinitro compounds. | commonorganicchemistry.com |

Alternative energy sources like electricity and light can drive the reduction of nitro groups, often with unique selectivity.

Electrochemical Reduction: In electrochemical reduction, electrons are supplied directly from a cathode to the nitroaromatic compound. nih.gov The process typically occurs in a divided cell containing an electrolyte solution. acs.org The mechanism involves the initial formation of a radical anion (ArNO₂⁻•). In the presence of proton donors (like water or acids), this intermediate is further reduced through a series of proton and electron transfer steps, passing through nitroso and hydroxylamine intermediates to ultimately form the amine. acs.org By carefully controlling the electrode potential, pH, and proton availability, the reaction can be stopped selectively at the hydroxylamine stage. nih.govmdpi.com This method avoids the use of chemical reducing agents, offering a greener alternative. nih.gov

Photochemical Reduction: Irradiation of aromatic nitro compounds with UV light in the presence of a hydrogen-donating solvent or reagent can lead to their reduction. rsc.org The mechanism is initiated by the photoexcitation of the nitro compound to an excited state, likely a triplet state, which then abstracts a hydrogen atom from a donor molecule. rsc.org This process can generate N-arylhydroxylamines with high selectivity and yield, often without the need for a catalyst. organic-chemistry.orgnih.gov For example, γ-terpinene has been used as an effective hydrogen source for the selective photochemical reduction of nitroarenes to N-arylhydroxylamines. nih.gov

Aryl Ether Cleavage and Functionalization of the C-O Bond

The phenoxy group is characterized by a strong aryl C–O bond, which is difficult to cleave due to the sp² hybridization of the carbon and resonance stabilization. youtube.com However, under specific conditions, this ether linkage can be broken.

The most common method for cleaving alkyl aryl ethers is treatment with strong acids, particularly hydrogen halides like HBr and HI. ucalgary.ca The mechanism involves the initial protonation of the ether oxygen, which makes it a better leaving group. ucalgary.ca The halide ion (I⁻ or Br⁻), acting as a good nucleophile, then attacks the alkyl carbon via an Sₙ2 or Sₙ1 mechanism, displacing a neutral phenol (B47542) molecule. ucalgary.ca The reaction yields a phenol and an alkyl halide. The C(aryl)–O bond remains intact because the sp²-hybridized carbon is resistant to nucleophilic attack and the formation of an aryl cation is highly unfavorable. youtube.com

More advanced methods for aryl ether cleavage have been developed, including the use of Lewis acids like tris(pentafluorophenyl)borane (B72294) in combination with hydrosilanes, or transition metal catalysts. researchgate.netrsc.org These methods can operate under milder conditions and offer alternative pathways for functionalizing the C–O bond. For instance, a combination of a Lewis acid and a hydrogenation metal can be employed to achieve cleavage of the aryl-ether linkage in lignin (B12514952) model compounds, which are rich in such bonds. rsc.org

Catalytic and Non-Catalytic Ether Scission Reactions

The cleavage of the ether bond in this compound can be achieved under both catalytic and non-catalytic conditions.

Catalytic Cleavage:

Catalytic hydrogenolysis is a prominent method for cleaving the C-O bond in aryl ethers. While specific studies on this compound are not extensively documented, related research on nitrodiphenyl ether derivatives provides valuable insights. Catalysts such as Palladium on carbon (Pd/C) are commonly employed for such transformations. The reaction typically involves the use of a hydrogen source, which can be molecular hydrogen (H₂) or a transfer hydrogenation reagent like formic acid or ammonium (B1175870) formate.

For instance, the transfer hydrogenolysis of benzylic C-O bonds, a related functionality, can be effectively carried out using Pd/C (5 mol%) in a solvent mixture like ethanol (B145695) and water at elevated temperatures (e.g., 80°C) with formic acid as the hydrogen donor. google.com The nitro group in this compound would also be susceptible to reduction under these conditions, potentially leading to a variety of products depending on the reaction conditions. The presence of vanadium compounds has been shown to modify the catalytic hydrogenation of aromatic nitro compounds, suppressing the formation of hydroxylamine intermediates. google.com

Non-Catalytic Cleavage:

Non-catalytic ether scission of aryl ethers is typically achieved under harsh conditions using strong acids. The most common reagents for this purpose are hydrobromic acid (HBr) and hydroiodic acid (HI). wikipedia.org The reaction proceeds via protonation of the ether oxygen, which makes the phenoxy group a better leaving group. Subsequently, a nucleophilic attack by the halide ion on the carbon atom of the methyl-substituted ring occurs.

Due to the presence of the electron-withdrawing nitro group, the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr). In this pathway, a nucleophile can directly attack the carbon atom bearing the phenoxy group, leading to its displacement. This reaction is facilitated by the ability of the nitro group to stabilize the negative charge in the intermediate Meisenheimer complex. masterorganicchemistry.comlibretexts.orgwikipedia.org Strong bases like sodium hydroxide (B78521) in a suitable solvent can be used to effect this transformation, although high temperatures are often required. libretexts.org

Photolytic cleavage represents another non-catalytic route. Studies on related 1-(2-nitrophenyl)ethyl ethers have shown that these compounds can undergo photolytic decomposition. nih.govresearchgate.net This process can be complex, involving the formation of intermediates such as hemiacetals, with product release being the rate-limiting step. nih.govresearchgate.net

Mechanistic Studies of Ether Linkage Reactivity

The cleavage of the ether linkage in this compound can proceed through two primary mechanisms: acid-catalyzed cleavage and nucleophilic aromatic substitution (SNAr).

Acid-Catalyzed Cleavage Mechanism:

Under strong acidic conditions (e.g., HBr, HI), the ether oxygen is first protonated. This is a rapid and reversible step that transforms the poor leaving group (-OAr) into a much better one (-OHAr⁺). The subsequent step involves the nucleophilic attack by a halide ion (Br⁻ or I⁻). The nature of this attack, whether it follows an SN1 or SN2 pathway, depends on the structure of the groups attached to the ether oxygen. masterorganicchemistry.com For an aryl ether like this compound, the attack will occur on the carbon of the methyl- and nitro-substituted ring, as the C(sp²)-O bond of the phenoxy group is stronger and less susceptible to cleavage. The reaction results in the formation of 2-methyl-4-nitrophenol (B1582141) and a phenyl halide.

Nucleophilic Aromatic Substitution (SNAr) Mechanism:

The presence of the electron-withdrawing nitro group in the para position to the ether linkage makes the ipso-carbon atom electron-deficient and thus susceptible to attack by nucleophiles. The SNAr mechanism is a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom attached to the phenoxy group, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.orgwikipedia.org The negative charge is delocalized over the aromatic ring and, importantly, onto the nitro group, which provides significant stabilization.

Elimination of the leaving group: The aromaticity is restored by the elimination of the phenoxy group, which acts as the leaving group.

This pathway is favored by strong nucleophiles and is accelerated by the presence of electron-withdrawing groups that can stabilize the Meisenheimer intermediate. masterorganicchemistry.comwikipedia.org

Kinetic and Thermodynamic Analysis of Reactions Involving this compound

While specific kinetic and thermodynamic data for this compound are scarce, studies on analogous systems provide valuable insights into the factors governing its reactivity.

Kinetic Analysis:

Kinetic studies of SNAr reactions on related compounds, such as 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes, have been performed. nih.gov These studies often reveal that the reactions can be catalyzed by a second molecule of the amine nucleophile. The rate of reaction is influenced by the basicity of the nucleophile and the nature of the substituent on the leaving phenoxy group. nih.gov

For the uncatalyzed reaction of 1-(4-nitrophenyl)-2,4-dinitrobenzene with piperidine (B6355638) in acetonitrile, the Yukawa-Tsuno plot yields a ρY value of 1.85, indicating a significant buildup of negative charge at the reaction center in the transition state. nih.gov The Brønsted-type plot for the reaction of the same substrate with various secondary amines gives a βnuc value of 1.10, suggesting a late transition state with extensive bond formation between the nucleophile and the aromatic ring. nih.gov

Computational studies on the SNAr reaction of 1-phenoxy-2-nitrobenzene with aniline (B41778) have shown that the uncatalyzed pathway has a high activation barrier for the decomposition of the Meisenheimer complex (around 28 kcal/mol). researchgate.net This barrier can be significantly lowered by base catalysis. researchgate.net

Thermodynamic Analysis:

The SNAr reactions of nitro-activated phenoxy derivatives are generally exothermic. For example, the calculated exothermicity for the reaction of 1-phenoxy-2-nitrobenzene with aniline is approximately -0.6 kcal/mol. researchgate.net

Activation parameters have been determined for the catalyzed reaction of 1-(4-nitrophenyl)-2,4-dinitrobenzene with piperidine. The enthalpy of activation (ΔH‡) is very low (0.38 kcal/mol), while the entropy of activation (ΔS‡) is highly negative (-55.4 cal/mol·K). nih.gov This suggests a highly ordered, cyclic transition state for the catalyzed reaction. nih.gov

The following interactive table summarizes kinetic and thermodynamic data for related SNAr reactions, which can be used to estimate the reactivity of this compound.

| Reactant | Nucleophile | Solvent | Parameter | Value | Reference |

| 1-(4-Nitrophenyl)-2,4-dinitrobenzene | Piperidine | Acetonitrile | ρY (uncatalyzed) | 1.85 | nih.gov |

| 1-(4-Nitrophenyl)-2,4-dinitrobenzene | Secondary Amines | Acetonitrile | βnuc (uncatalyzed) | 1.10 | nih.gov |

| 1-(4-Nitrophenyl)-2,4-dinitrobenzene | Piperidine | Acetonitrile | ΔH‡ (catalyzed) | 0.38 kcal/mol | nih.gov |

| 1-(4-Nitrophenyl)-2,4-dinitrobenzene | Piperidine | Acetonitrile | ΔS‡ (catalyzed) | -55.4 cal/mol·K | nih.gov |

| 1-Phenoxy-2-nitrobenzene | Aniline | Gas Phase | ΔG‡ (uncatalyzed) | ~28 kcal/mol | researchgate.net |

| 1-Phenoxy-2-nitrobenzene | Aniline | Gas Phase | ΔHrxn | -0.6 kcal/mol | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 4 Nitro 1 Phenoxybenzene

Comprehensive Structural Analysis using Multi-Technique Spectroscopic Approaches

A combination of nuclear magnetic resonance, vibrational spectroscopy, mass spectrometry, and UV-visible spectroscopy is essential for a full structural analysis of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-methyl-4-nitro-1-phenoxybenzene, a complete NMR analysis involves one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings. libretexts.org The nitro group is strongly electron-withdrawing, deshielding nearby protons, while the methyl and phenoxy groups have more moderate effects. ucl.ac.ukinflibnet.ac.in

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are spread over a wider range than in ¹H NMR, and are sensitive to the local electronic environment. oregonstate.edu Carbons bonded to the electronegative oxygen and nitro group are expected to appear at lower fields.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would confirm the connectivity of the protons on both the nitrophenyl and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each protonated carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and the spatial relationship between the two aromatic rings.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

|---|---|---|---|---|

| Methyl (on C2) | CH₃ | ~2.2 - 2.5 | ~16 - 22 | Typical range for an aromatic methyl group. libretexts.org |

| C3 | CH | ~8.0 - 8.2 | ~120 - 125 | Ortho to a nitro group, resulting in significant deshielding. |

| C5 | CH | ~8.0 - 8.2 | ~125 - 130 | Meta to the methyl and phenoxy groups, ortho to the nitro group. |

| C6 | CH | ~7.0 - 7.2 | ~115 - 120 | Ortho to the phenoxy group. |

| C2'/C6' (ortho) | CH | ~7.0 - 7.2 | ~118 - 122 | Protons on the phenoxy ring ortho to the ether linkage. |

| C3'/C5' (meta) | CH | ~7.3 - 7.5 | ~129 - 131 | Protons on the phenoxy ring meta to the ether linkage. |

| C4' (para) | CH | ~7.1 - 7.3 | ~123 - 126 | Proton on the phenoxy ring para to the ether linkage. |

| C1 | C | - | ~155 - 160 | Quaternary carbon bonded to oxygen. oregonstate.edu |

| C2 | C | - | ~130 - 135 | Quaternary carbon with methyl substituent. |

| C4 | C | - | ~140 - 145 | Quaternary carbon bonded to the nitro group. |

| C1' | C | - | ~155 - 160 | Quaternary carbon of the phenoxy group bonded to the ether oxygen. |

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The spectrum of this compound is expected to be dominated by strong absorptions from the nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear as two distinct, strong bands. Other characteristic bands include the C-O-C stretching of the ether linkage and various C-H and C=C stretching and bending modes of the aromatic rings. chemicalbook.comnist.govnist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum. For this molecule, the symmetric NO₂ stretch and the aromatic ring breathing modes would be prominent in the Raman spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| Asymmetric NO₂ Stretch | 1570 - 1500 | IR (Strong) |

| Symmetric NO₂ Stretch | 1370 - 1300 | IR (Strong), Raman (Strong) |

| Aromatic C-O-C Asymmetric Stretch | 1270 - 1200 | IR (Strong) |

| Aromatic C-O-C Symmetric Stretch | 1050 - 1000 | Raman |

| C-N Stretch | 890 - 860 | IR |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | IR (Strong) |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass. The calculated exact mass for C₁₃H₁₁NO₃ is 229.0739 Da. nih.gov

Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely involve the cleavage of the ether bond and the loss of the nitro group or related species. nih.gov

| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 229 | [C₁₃H₁₁NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 212 | [C₁₃H₁₀NO₂]⁺ | Loss of OH radical (from nitro group rearrangement) |

| 183 | [C₁₃H₁₁O]⁺ | Loss of NO₂ |

| 136 | [C₇H₆NO₂]⁺ | Cleavage of ether bond, loss of phenoxy radical (˙OC₆H₅) |

| 93 | [C₆H₅O]⁺ | Phenoxy cation from ether bond cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from [C₆H₅O]⁺ |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum is characterized by absorption maxima (λ_max) corresponding to transitions from ground to excited electronic states. The chromophores in this compound are the nitrophenyl and phenoxy moieties. The presence of the nitro group, a strong chromophore, and the extended conjugation across the ether linkage are expected to result in distinct absorption bands. researchgate.netscience-softcon.de The spectrum would likely show intense π → π* transitions at shorter wavelengths and a lower intensity n → π* transition, characteristic of the nitro group, at a longer wavelength. researchgate.net

| Approximate λ_max (nm) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~220-240 | π → π | Phenyl ring transitions |

| ~270-290 | π → π | Nitrophenyl conjugated system |

| ~310-340 | n → π* | Nitro group (NO₂) |

Advanced Spectroscopic Techniques for Probing Intermolecular Interactions and Solid-State Structures

To understand how molecules of this compound arrange themselves in the solid state, X-ray crystallography is the definitive technique.

Single-crystal X-ray crystallography provides precise three-dimensional information about the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures like 2-methyl-4-nitrophenol (B1582141) researchgate.net and 1-chloro-2-methyl-4-nitrobenzene allows for a detailed prediction of its solid-state characteristics. mdpi.comresearchgate.net

The analysis would confirm the planarity of the two benzene (B151609) rings. A key parameter would be the dihedral angles between the plane of the nitrophenyl ring and the planes of the nitro and phenoxy substituents. The crystal packing is likely to be influenced by weak intermolecular interactions, such as C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and aromatic hydrogens. scielo.org.co Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules may play a significant role in stabilizing the crystal lattice. mdpi.com

| Parameter | Predicted Value / Observation | Reference/Basis |

|---|---|---|

| Crystal System | Likely Monoclinic | Common for substituted aromatic compounds. researchgate.netmdpi.com |

| Space Group | Likely P2₁/c or P2₁/n | Common centrosymmetric space groups for such molecules. researchgate.netmdpi.com |

| Dihedral Angle (Nitro group vs. Ring) | Small (~5-10°) | Slight twist to relieve steric strain. mdpi.com |

| C-N Bond Length | ~1.47 Å | Typical for nitroaromatics. |

| C(aryl)-O(ether) Bond Length | ~1.38 - 1.40 Å | Standard sp² C-O bond length. |

| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | Expected forces governing crystal packing. mdpi.comresearchgate.netscielo.org.co |

Solid-State NMR and Raman Spectroscopy for Material Characterization

Solid-state NMR (ssNMR) and Raman spectroscopy offer complementary insights into the molecular structure and packing of this compound. While ssNMR probes the local electronic environment of specific nuclei (primarily ¹³C and ¹H), Raman spectroscopy reveals the characteristic vibrational modes of the molecule's functional groups. Due to the limited availability of direct experimental data for this compound, a comparative analysis based on structurally analogous compounds such as p-nitrotoluene, anisole (B1667542), and diphenyl ether is employed to predict and interpret its spectroscopic characteristics.

Solid-State NMR Spectroscopy

Solid-state NMR spectra provide valuable information on the chemical structure and intermolecular interactions of crystalline and amorphous materials. In the solid state, the chemical shifts of nuclei are influenced by factors such as crystal packing, polymorphism, and restricted molecular motion, which can lead to differences compared to solution-state NMR.

¹³C Solid-State NMR:

The predicted ¹³C solid-state NMR spectrum of this compound would exhibit distinct signals for each unique carbon environment. Based on data from analogous compounds, the following chemical shift ranges can be anticipated. The aromatic carbons of the nitro-substituted ring are expected to be significantly influenced by the electron-withdrawing nitro group and the electron-donating methyl and phenoxy groups. For instance, in solid 2,4,6-trinitrotoluene (B92697) (TNT), the carbon atoms directly bonded to nitro groups (C2, C6) appear at approximately 151 ppm, while the carbon bearing the methyl group (C1) is found around 133 ppm. chemicalbook.com The carbon atom para to the methyl group (C4) in TNT is observed at about 146 ppm. chemicalbook.com The carbons ortho and meta to the nitro group (C3, C5) in TNT resonate at lower fields, around 120 ppm. chemicalbook.com

The phenoxy group's aromatic carbons would show shifts similar to those in diphenyl ether, with the oxygen-linked carbon appearing at a high chemical shift. The methyl group carbon is expected to have a chemical shift in the typical aliphatic region.

Interactive Table: Predicted ¹³C Solid-State NMR Chemical Shifts for this compound and Analogous Compounds

| Carbon Atom | This compound (Predicted) | p-Nitrotoluene (Solution) | Anisole (Solution) | Diphenyl Ether (Solution) |

| C1 (C-O) | ~155-160 ppm | - | ~159 ppm | ~157 ppm |

| C2 (C-CH₃) | ~130-135 ppm | - | - | - |

| C3 | ~118-123 ppm | ~129 ppm | ~120 ppm | ~123 ppm |

| C4 (C-NO₂) | ~145-150 ppm | ~147 ppm | - | - |

| C5 | ~120-125 ppm | ~124 ppm | ~129 ppm | ~123 ppm |

| C6 | ~115-120 ppm | ~129 ppm | ~114 ppm | ~119 ppm |

| C (phenoxy, ortho) | ~118-122 ppm | - | ~114 ppm | ~119 ppm |

| C (phenoxy, meta) | ~128-132 ppm | - | ~129 ppm | ~129 ppm |

| C (phenoxy, para) | ~122-126 ppm | - | ~121 ppm | ~123 ppm |

| CH₃ | ~15-20 ppm | ~21 ppm | ~55 ppm (O-CH₃) | - |

Note: The predicted values for this compound are estimations based on data from analogous compounds and general solid-state NMR principles. Solution-state data is provided for comparison.

¹H Solid-State NMR:

The ¹H solid-state NMR spectrum is expected to show broader signals than in solution due to strong dipolar coupling between protons. However, high-resolution techniques can still provide valuable information. The aromatic protons of the nitro-substituted ring will have distinct chemical shifts influenced by the substituents. The protons ortho to the nitro group are expected to be the most downfield. The methyl protons will appear as a single peak in the upfield region. The protons of the phenoxy group will have chemical shifts similar to those in diphenyl ether and anisole. chemicalbook.comhmdb.ca

Raman Spectroscopy

Raman spectroscopy is highly sensitive to the vibrational modes of a molecule and provides a characteristic fingerprint. The Raman spectrum of this compound would be dominated by bands corresponding to the vibrations of the nitro group, the aromatic rings, and the ether linkage.

The nitro group (NO₂) has strong and characteristic Raman bands. The symmetric stretching vibration (νs(NO₂)) typically appears in the range of 1330-1375 cm⁻¹, while the asymmetric stretching vibration (νas(NO₂)) is found between 1500-1580 cm⁻¹. esisresearch.orgresearchgate.netscirp.org For example, in p-nitrotoluene, a strong band at 1332 cm⁻¹ is assigned to the NO₂ symmetric stretch. researchgate.net The in-plane deformation and wagging modes of the nitro group are expected at lower wavenumbers. esisresearch.org

The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The ring breathing modes of the substituted benzene rings are also characteristic. For monosubstituted benzenes, an intense frequency around 1000 cm⁻¹ is often observed. scispace.com The C-O-C stretching vibrations of the ether linkage are expected to appear in the region of 1200-1275 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch). In diphenyl ether, characteristic frequencies for the C-O-C bond are suggested to be near 440, 900, and 1125 cm⁻¹. scispace.com

Interactive Table: Characteristic Raman Shifts for this compound and Analogous Compounds

| Vibrational Mode | This compound (Predicted, cm⁻¹) | p-Nitrotoluene (cm⁻¹) | Diphenyl Ether (cm⁻¹) | Anisole (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3100 | ~3060 | ~3060 | ~3070 |

| NO₂ Asymmetric Stretch | 1520-1560 | ~1525 | - | - |

| NO₂ Symmetric Stretch | 1330-1350 | ~1345 | - | - |

| Ring Breathing (Nitro-subst.) | ~1000-1020 | ~1015 | - | - |

| Ring Breathing (Phenoxy) | ~990-1010 | - | ~1000 | ~1000 |

| C-O-C Asymmetric Stretch | 1240-1260 | - | ~1250 | ~1250 |

| C-O-C Symmetric Stretch | 1020-1040 | - | ~1025 | ~1035 |

| C-N Stretch | 850-870 | ~860 | - | - |

Note: The predicted values for this compound are estimations based on data from analogous compounds. Experimental values for analogous compounds are approximate.

Computational Chemistry and Theoretical Investigations of 2 Methyl 4 Nitro 1 Phenoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the intrinsic properties of 2-Methyl-4-nitro-1-phenoxybenzene. rsc.org These methods solve the Schrödinger equation for the molecule, providing a wealth of information about its electronic structure and potential reactivity. rsc.org

The three-dimensional arrangement of atoms in this compound is crucial for its properties and interactions. Techniques like Density Functional Theory (DFT) and ab initio methods are employed to determine the most stable molecular geometry by finding the minimum energy conformation on the potential energy surface. ufba.brresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles.

For instance, in a related compound, 2-methyl-5-nitroaniline, the molecule is found to be approximately planar, with small dihedral angles between the amino and nitro groups and the benzene (B151609) ring. core.ac.uk This planarity suggests a degree of intramolecular charge transfer. core.ac.uk Similar conformational analyses for this compound would involve exploring the rotational barriers around the ether linkage and the orientation of the methyl and nitro substituents to identify the most stable conformers.

Table 1: Representative Theoretical Methods for Geometry Optimization

| Method | Description | Basis Set Example |

|---|---|---|

| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It does not fully account for electron correlation. | 6-31G(d,p) |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that adds electron correlation to the HF theory through perturbation theory. | 6-311++G(d,p) |

| Density Functional Theory (DFT) | A method that calculates the electronic structure based on the electron density rather than the wavefunction. It includes electron correlation effects at a lower computational cost than many ab initio methods. | B3LYP/6-311+G(d,p) |

This table is for illustrative purposes and does not represent actual calculated data for this compound.

Understanding the electronic properties of this compound is key to predicting its reactivity. Quantum chemical calculations can provide detailed information on:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov Analysis of the atomic orbital contributions to the HOMO and LUMO can reveal which parts of the molecule are most likely to be involved in electron transfer processes. For example, in nitroanilines, the HOMO is often localized on the amino group and the benzene ring, while the LUMO is associated with the nitro group. rsc.org

Charge Distribution: The distribution of electron density within the molecule can be analyzed to identify regions that are electron-rich or electron-poor. This is often visualized using molecular electrostatic potential (MEP) maps, where different colors represent different electrostatic potentials, indicating likely sites for electrophilic or nucleophilic attack. nih.gov Methods like Natural Bond Orbital (NBO) analysis can also be used to determine the charges on individual atoms. nih.gov

Aromaticity: The aromaticity of the two benzene rings can be assessed using various computational indices. While both rings are expected to be aromatic, the presence of the electron-withdrawing nitro group and the electron-donating methyl and phenoxy groups will influence the degree of aromaticity. In systems with alternating donor and acceptor groups, the electronic structure and aromaticity can be significantly altered. researchgate.net

Table 2: Calculated Electronic Properties for a Hypothetical Aromatic Nitro Compound

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -2.1 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 4.2 D | A significant dipole moment suggests a polar molecule with uneven charge distribution. |

This table contains hypothetical data for illustrative purposes.

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. nih.govsmu.edu For this compound, this could involve studying reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution.

By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products. nih.gov This path includes the transition state, which is the highest energy point along the reaction coordinate. researchgate.net The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. researchgate.net Computational methods can characterize the geometry and vibrational frequencies of the transition state to confirm that it is a true saddle point on the potential energy surface. smu.edu This type of analysis can help to predict the regioselectivity of reactions, such as determining whether an electrophile would preferentially attack at the ortho, meta, or para positions relative to the existing substituents.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental structure determination.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. scielo.org.zanih.gov These calculations can help in the assignment of experimental NMR spectra and can provide insights into the electronic environment of the different nuclei in the molecule. liverpool.ac.uk

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. esisresearch.org These calculations provide a set of normal modes of vibration, each with a specific frequency and intensity. nih.gov Comparing the calculated vibrational spectrum with the experimental one can aid in the assignment of the observed absorption bands to specific molecular motions, such as C-H stretches, C=C ring stretches, and NO₂ symmetric and asymmetric stretches. scielo.org.za

UV-Vis Absorption: Time-dependent density functional theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. esisresearch.org This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov The results can be used to interpret the experimental UV-Vis spectrum and to understand the nature of the electronic transitions, such as π→π* or n→π* transitions, that give rise to the observed absorption bands. core.ac.uk

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Nitroaromatic Compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3058 | 3065 |

| CH₃ Asymmetric Stretch | 2930 | 2935 |

| C=C Aromatic Stretch | 1608 | 1615 |

| NO₂ Asymmetric Stretch | 1514 | 1520 |

| NO₂ Symmetric Stretch | 1347 | 1355 |

This table is based on data for a similar compound and serves as an example. scielo.org.za

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically focus on isolated molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of this compound in a more realistic environment, such as in a solvent or in the solid state. MD simulations solve Newton's equations of motion for a system of atoms and molecules over time, allowing for the investigation of dynamic processes.

For this compound, MD simulations could be used to:

Study the conformational flexibility of the molecule in solution.

Investigate the interactions between the solute and solvent molecules, including the formation of hydrogen bonds or other non-covalent interactions.

Simulate the diffusion and transport properties of the molecule.

Explore the structure and dynamics of the molecule in the solid state, including crystal packing effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Chemical Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. medcraveonline.com QSAR models are developed by finding a correlation between a set of calculated molecular descriptors and the experimentally measured activity of the compounds. nih.gov

For this compound, a QSAR study would typically involve a dataset of related nitroaromatic compounds with known activities. nih.gov Molecular descriptors for these compounds would be calculated, which can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Based on the 2D structure (e.g., connectivity indices, topological polar surface area).

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular volume, surface area).

Once a statistically significant correlation is established, the resulting QSAR model can be used to predict the activity of new or untested compounds, including this compound, based solely on their calculated molecular descriptors. researchgate.net This approach is widely used in drug discovery and toxicology to prioritize compounds for synthesis and testing. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Description |

|---|---|---|

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Zagreb Index | A numerical value based on the connectivity of atoms in the molecule. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Electronic | Dipole Moment | A measure of the separation of positive and negative charges in the molecule. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

This table provides examples of descriptor types and is not specific to this compound.

Development of Molecular Descriptors Relevant to Reactivity and Selectivity

No published studies were found that specifically detail the development of molecular descriptors for this compound to predict its reactivity and selectivity in chemical reactions.

Correlating Structural Features with Chemical Transformations and Desired Properties

There is a lack of available research correlating the specific structural features of this compound with its chemical transformations or any desired properties.

Environmental Fate and Biotransformation of Nitroaromatic Phenoxybenzene Analogues

Environmental Persistence and Recalcitrance of Substituted Nitroaromatic Compounds

Substituted nitroaromatic compounds are recognized for their persistence in the environment. The presence of the nitro group, a strong electron-withdrawing moiety, renders the aromatic ring electron-deficient and thus less susceptible to oxidative attack by microbial dioxygenase enzymes, which is a common initial step in the degradation of many aromatic hydrocarbons. nih.govnih.gov This inherent chemical stability contributes to their recalcitrance and long-term persistence in soil and water systems. dtic.mil

Nitroaromatic compounds are largely of anthropogenic origin, with significant releases into the environment from industrial activities such as the manufacturing of pesticides, dyes, and explosives. nih.gov Their presence in the environment is a concern due to their potential toxicity and the formation of equally or more toxic transformation products. nih.gov The environmental fate of these compounds is influenced by a variety of processes including adsorption to soil particles, runoff, and both chemical and biological degradation. ontosight.ai For instance, diphenyl ether herbicides, which share the phenoxybenzene core structure, are known to be relatively stable in soil, with degradation half-lives that can extend for several months. tandfonline.com

Microbial and Enzymatic Degradation Pathways of Aromatic Ethers and Nitroaromatics

Despite their recalcitrance, various microorganisms have evolved metabolic pathways to transform and, in some cases, completely mineralize nitroaromatic compounds. These pathways often involve a combination of reductive and oxidative reactions targeting both the nitro group and the aromatic structure, including the ether linkage in phenoxybenzene analogues. researchgate.net

Reductive and Oxidative Transformations of the Nitro Group by Microorganisms

The initial step in the microbial degradation of many nitroaromatic compounds is the reduction of the nitro group. This transformation is catalyzed by nitroreductase enzymes and proceeds through nitroso and hydroxylamino intermediates to form the corresponding amino-substituted compound. nih.gov This reduction can occur under both aerobic and anaerobic conditions and is often a cometabolic process, meaning the microbe does not derive energy from the reaction. cambridge.org

Alternatively, some aerobic bacteria can initiate degradation through oxidative pathways. Monooxygenase or dioxygenase enzymes can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452). ethz.ch For example, the degradation of 4-nitrophenol (B140041) can proceed via the formation of 4-nitrocatechol, which is then further metabolized. tandfonline.comresearchgate.net

Biocatalytic Cleavage of the Aryl Ether Linkage

A critical step in the degradation of phenoxybenzene analogues is the cleavage of the stable aryl ether bond. This is a challenging reaction, but certain specialized microorganisms have been shown to possess the enzymatic machinery to break this linkage. For instance, the dioxin-degrading bacterium Sphingomonas wittichii RW1 can metabolize nitrodiphenyl ether herbicides by first reducing the nitro group and then cleaving the ether bond. researchgate.net Fungi are also known to produce extracellular peroxygenases that can cleave a variety of ether bonds, including those in environmental pollutants. nih.gov The cleavage of the ether bond typically results in the formation of phenolic and catecholic intermediates. researchgate.net

The table below summarizes key enzymes involved in the initial transformation of nitroaromatic and diphenyl ether compounds.

| Enzyme Class | Reaction Catalyzed | Example Substrate(s) |

| Nitroreductases | Reduction of nitro group to amino group | Nitrotoluenes, Nitrobenzoates |

| Monooxygenases | Hydroxylation of the aromatic ring, elimination of the nitro group | 4-Nitrophenol |

| Dioxygenases | Incorporation of two hydroxyl groups, leading to nitro group elimination | Dinitrotoluenes |

| β-Etherases | Reductive cleavage of β-O-4 aryl ether bonds | Lignin (B12514952) model compounds |

| Peroxygenases | H₂O₂-dependent cleavage of ether bonds | Methyl t-butyl ether, Tetrahydrofuran |

Identification and Characterization of Biodegradation Intermediates

The elucidation of biodegradation pathways relies heavily on the identification of metabolic intermediates. For nitroaromatic phenoxybenzene analogues, a sequence of intermediates can be expected based on the known degradation pathways of similar compounds. Following the initial reduction of the nitro group and cleavage of the ether bond, the resulting phenolic compounds are typically hydroxylated to form catechols. For a compound like 2-Methyl-4-nitro-1-phenoxybenzene, this would likely lead to the formation of methylcatechol and phenol (B47542).

These catechols are central intermediates that are then funneled into the main metabolic pathways of the cell. The aromatic ring of catechol is cleaved by dioxygenase enzymes, either through an ortho- or meta-cleavage pathway, to produce aliphatic acids. nih.govnih.gov These are then further metabolized to intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA, acetyl-CoA, and pyruvate. researchgate.net

The table below outlines a plausible degradation pathway for this compound based on known microbial transformations of analogous compounds.

| Step | Transformation | Probable Intermediate(s) |

| 1 | Reduction of the nitro group | 2-Methyl-4-amino-1-phenoxybenzene |

| 2 | Cleavage of the ether linkage | 4-Methyl-2-aminophenol and Phenol |

| 3 | Deamination and hydroxylation | Methylcatechol and Catechol |

| 4 | Aromatic ring cleavage | Aliphatic acids (e.g., muconic acid derivatives) |

| 5 | Further metabolism | TCA cycle intermediates |

Advanced Bioremediation Strategies for Nitroaromatic Contaminants (Research Perspectives)

The limitations of natural attenuation for the removal of persistent nitroaromatic contaminants from the environment have spurred research into advanced bioremediation strategies. These approaches aim to enhance the efficacy, speed, and predictability of biodegradation processes.

Engineered Microbial Systems for Enhanced Degradation

A promising area of research is the development of engineered microbial systems with enhanced capabilities for degrading nitroaromatic compounds. This can involve the genetic engineering of single microbial strains or the construction of synthetic microbial consortia. nih.gov By introducing or overexpressing genes that encode key degradative enzymes, such as nitroreductases and dioxygenases, it is possible to create microorganisms with superior degradation capacities. nih.gov For instance, research has focused on cloning genes for p-nitrophenol degradation from one bacterial species into another to enhance its metabolic capabilities. dtic.mil

Another approach is the development of microbial agents for soil remediation. Strains like Bacillus sp. Za have been formulated into solid agents that can effectively degrade diphenyl ether herbicides in contaminated soil, demonstrating the practical application of this technology. ethz.ch The use of plants in conjunction with microorganisms, a process known as phytoremediation, is another strategy being explored to enhance the removal of these pollutants from the soil. Future research in this area will likely focus on optimizing the stability and activity of these engineered systems in complex environmental matrices and scaling them up for field applications.

Integrated Physico-Chemical and Biological Remediation Approaches

The remediation of environments contaminated with recalcitrant xenobiotics, such as nitroaromatic phenoxybenzene analogues, often requires more robust strategies than single-method approaches. Integrated physico-chemical and biological remediation techniques offer a synergistic solution, combining the rapid action of chemical or physical processes with the cost-effective and comprehensive degradation capabilities of biological systems. nih.gov These combined strategies are particularly effective for nitroaromatic compounds, which are known for their resistance to biological breakdown. nih.govresearchgate.net

A prominent example of an integrated approach is the coupling of zero-valent iron (ZVI) reduction with microbial degradation. taylorfrancis.com ZVI is a strong reducing agent that can chemically transform nitro groups on aromatic rings into amino groups. This initial transformation is crucial because the resulting aromatic amines are often less toxic and more biodegradable than the parent nitroaromatic compounds.

In a pilot study focused on nitrochlorobenzene-contaminated soil, an in-situ ectopic remediation method was employed. taylorfrancis.com This involved the application of a combined remediation technology using ZVI and microorganisms. Over an 18-week period, this integrated approach successfully reduced the total amount of the target pollutants to less than 5% of the initial concentration, demonstrating the high efficiency of the combined system. taylorfrancis.com The ZVI pre-treatment effectively primed the contaminants for subsequent and more complete degradation by the microbial consortium.

Other physico-chemical methods that can be integrated with bioremediation include adsorption, photocatalysis, and advanced oxidation processes (AOPs). nih.gov For instance, adsorption on activated carbon can be used to concentrate pollutants from a large volume of water, which can then be treated in a bioreactor. researchgate.net This overcomes the limitations of using activated carbon alone, which can be expensive and less efficient for soil-bound contaminants. researchgate.net Similarly, AOPs can partially oxidize complex nitroaromatic molecules, breaking them down into simpler intermediates that are more amenable to microbial metabolism.

The selection of the optimal integrated strategy depends on various site-specific factors, including the concentration and type of contaminants, soil and water characteristics, and economic considerations. nih.gov While bioreactors offer the advantage of a shorter treatment time, they are typically more labor-intensive and costly compared to other biological methods like composting or phytoremediation. nih.gov

Table 1: Comparison of Remediation Approaches for Nitroaromatic Compounds

| Remediation Technique | Description | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| Zero-Valent Iron (ZVI) + Microbial Degradation | Chemical reduction of nitro groups by ZVI followed by microbial degradation of the resulting amines. | High efficiency; significant reduction in pollutant concentration. taylorfrancis.com | Requires specific conditions for both chemical and biological components to be effective. | taylorfrancis.com |

| Bioreactors | Controlled environment for microbial degradation of contaminants. | Short treatment time for highly contaminated sites. nih.gov | Labor-intensive and expensive. nih.gov | nih.gov |

| Phytoremediation | Use of plants to remove, contain, or degrade environmental contaminants. | Low cost; can be combined with bio-energy production. nih.gov | Long treatment time; best for low levels of contamination. nih.gov | nih.gov |

| Adsorption (e.g., Activated Carbon) | Physical binding of contaminants to a surface. | Effective for removing pollutants from water. researchgate.net | Expensive and less efficient for soil-bound contaminants. researchgate.net | researchgate.net |

Photodegradation Mechanisms of Nitro-Substituted Aryl Ethers in Aquatic and Atmospheric Environments

The photodegradation of nitro-substituted aryl ethers, including compounds like this compound, is a significant environmental transformation pathway. The process is initiated by the absorption of solar radiation, typically light with wavelengths above 300 nm. nih.gov The presence of the nitro group on the aromatic ring is fundamental to this process, as it facilitates the absorption of light in the UVA and visible range. nih.gov

Upon absorption of light, the nitroaromatic compound is promoted to an excited electronic state. The subsequent photochemical reactions can proceed through various mechanisms. One important pathway involves an intramolecular nitro-nitrite rearrangement. nih.gov This rearrangement forms a nitrite intermediate, which can then lead to the formation of hydroxylated products. For example, studies on 1-nitropyrene (B107360) have shown that this mechanism can lead to the formation of products like 1-hydroxy-2-nitropyrene. nih.gov A similar mechanism can be postulated for nitro-substituted aryl ethers, where the hydroxyl group could be introduced onto the nitro-substituted aromatic ring.